molecular formula C13H15NO3 B13082224 (3S)-1-benzyl-6-oxopiperidine-3-carboxylicacid

(3S)-1-benzyl-6-oxopiperidine-3-carboxylicacid

Cat. No.: B13082224
M. Wt: 233.26 g/mol
InChI Key: QQVADMMBTIQOOR-NSHDSACASA-N
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Description

(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with a piperidine ring structure, which is a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a ketone group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride or potassium carbonate.

    Oxidation to Form the Ketone Group: The ketone group at the 6-position can be introduced through an oxidation reaction using an oxidizing agent, such as potassium permanganate or chromium trioxide.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst, such as a palladium complex.

Industrial Production Methods

Industrial production of (3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde or alcohol.

    Substitution: Nucleophilic substitution reactions can be used to replace the benzyl group with other substituents.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Benzyl chloride, sodium hydride, or potassium carbonate.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted piperidine derivatives.

    Esterification: Formation of esters.

Scientific Research Applications

(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound can be used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.

    Industrial Applications: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzyl group and the piperidine ring can influence the compound’s binding affinity and selectivity for these targets. Additionally, the carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-benzyl-6-hydroxypiperidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone group.

    (3S)-1-benzyl-6-aminopiperidine-3-carboxylic acid: Similar structure but with an amino group instead of a ketone group.

    (3S)-1-benzyl-6-methylpiperidine-3-carboxylic acid: Similar structure but with a methyl group instead of a ketone group.

Uniqueness

(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of the ketone group at the 6-position, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(3S)-1-benzyl-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1

InChI Key

QQVADMMBTIQOOR-NSHDSACASA-N

Isomeric SMILES

C1CC(=O)N(C[C@H]1C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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